

An In-Depth Technical Guide to the Stereochemistry of (R)-2-Aminoheptanoic Acid

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Compound of Interest

Compound Name: (R)-2-Aminoheptanoic acid

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereochemistry, physicochemical properties, synthesis, and biological relevance of **(R)-2-Aminoheptanoic acid**. The information is presented to support advanced research and development in the pharmaceutical and life sciences sectors.

Introduction to 2-Aminoheptanoic Acid and its Stereoisomers

2-Aminoheptanoic acid, a non-proteinogenic α -amino acid, is a heptanoic acid molecule with an amino group at the second carbon (alpha) position.^[1] The presence of a chiral center at this alpha-carbon gives rise to two stereoisomers: **(R)-2-Aminoheptanoic acid** and (S)-2-Aminoheptanoic acid. These enantiomers, while possessing identical chemical formulas and connectivity, exhibit distinct three-dimensional arrangements and can interact differently with other chiral molecules, such as biological receptors and enzymes. This stereochemical distinction is of paramount importance in drug design and development, where the biological activity and pharmacological profile of a molecule are often dictated by its specific stereoisomer.

The (R)- and (S)- designations are based on the Cahn-Ingold-Prelog priority rules, which assign priorities to the substituents attached to the chiral center.

Physicochemical and Stereochemical Properties

The physical and chemical properties of the enantiomers of 2-aminoheptanoic acid are summarized below. A key differentiator between enantiomers is their optical activity—the ability to rotate the plane of polarized light. The direction and magnitude of this rotation are specific to each enantiomer.

Table 1: Physicochemical and Stereochemical Properties of 2-Aminoheptanoic Acid Enantiomers

| Property | (R)-2-Aminoheptanoic Acid | (S)-2-Aminoheptanoic Acid | Racemic (DL)-2-Aminoheptanoic Acid |
|---------------------------|--|--|--|
| Molecular Formula | C ₇ H ₁₅ NO ₂ [2] | C ₇ H ₁₅ NO ₂ [3] | C ₇ H ₁₅ NO ₂ [4] |
| Molecular Weight | 145.20 g/mol [4] | 145.20 g/mol [3] | 145.20 g/mol [4] |
| CAS Number | 44902-01-4[5] | 44902-02-5[3] | 1115-90-8[6] |
| Appearance | White to off-white solid[5] | White to off-white solid[7] | Solid |
| Melting Point | Not available | 269-271 °C[7] | Not available |
| Boiling Point (Predicted) | 251.0 ± 23.0 °C[5] | 251.0 ± 23.0 °C[7] | 251.0 ± 23.0 °C[6] |
| Density (Predicted) | 1.017 ± 0.06 g/cm ³ [5] | 1.017 ± 0.06 g/cm ³ [7] | Not available |
| pKa (Predicted) | 2.55 ± 0.24[5] | 2.55 ± 0.24[7] | Not available |
| Optical Activity | Consistent with structure[5] | Consistent with structure[7][8] | Optically inactive |

Note: Specific optical rotation values ($[\alpha]_D$) are crucial for characterizing enantiomers but were not consistently available in the searched literature. The sign of rotation for the (R) and (S) enantiomers will be equal in magnitude but opposite in direction.

Synthesis and Chiral Resolution

The preparation of enantiomerically pure **(R)-2-Aminoheptanoic acid** typically involves the resolution of a racemic mixture of DL-2-aminoheptanoic acid. Enzymatic kinetic resolution is a highly effective and widely used method for this purpose, leveraging the stereoselectivity of enzymes.

Experimental Protocol: Enzymatic Kinetic Resolution of (DL)-2-Aminoheptanoic Acid

This protocol describes a general procedure for the lipase-catalyzed kinetic resolution of N-acetyl-DL-2-aminoheptanoic acid. Lipases are known to selectively hydrolyze the amide bond of one enantiomer at a much faster rate than the other.

Materials:

- DL-2-Aminoheptanoic acid
- Acetic anhydride
- Sodium bicarbonate
- Immobilized Lipase (e.g., from *Candida antarctica* B, Novozym 435, or from *Pseudomonas cepacia*)[9][10]
- Phosphate buffer (pH 7.0)
- Organic solvent (e.g., toluene, tert-butyl methyl ether)[11]
- Ethyl acetate
- Hydrochloric acid
- Sodium hydroxide
- Diatomaceous earth (e.g., Celite)

Procedure:

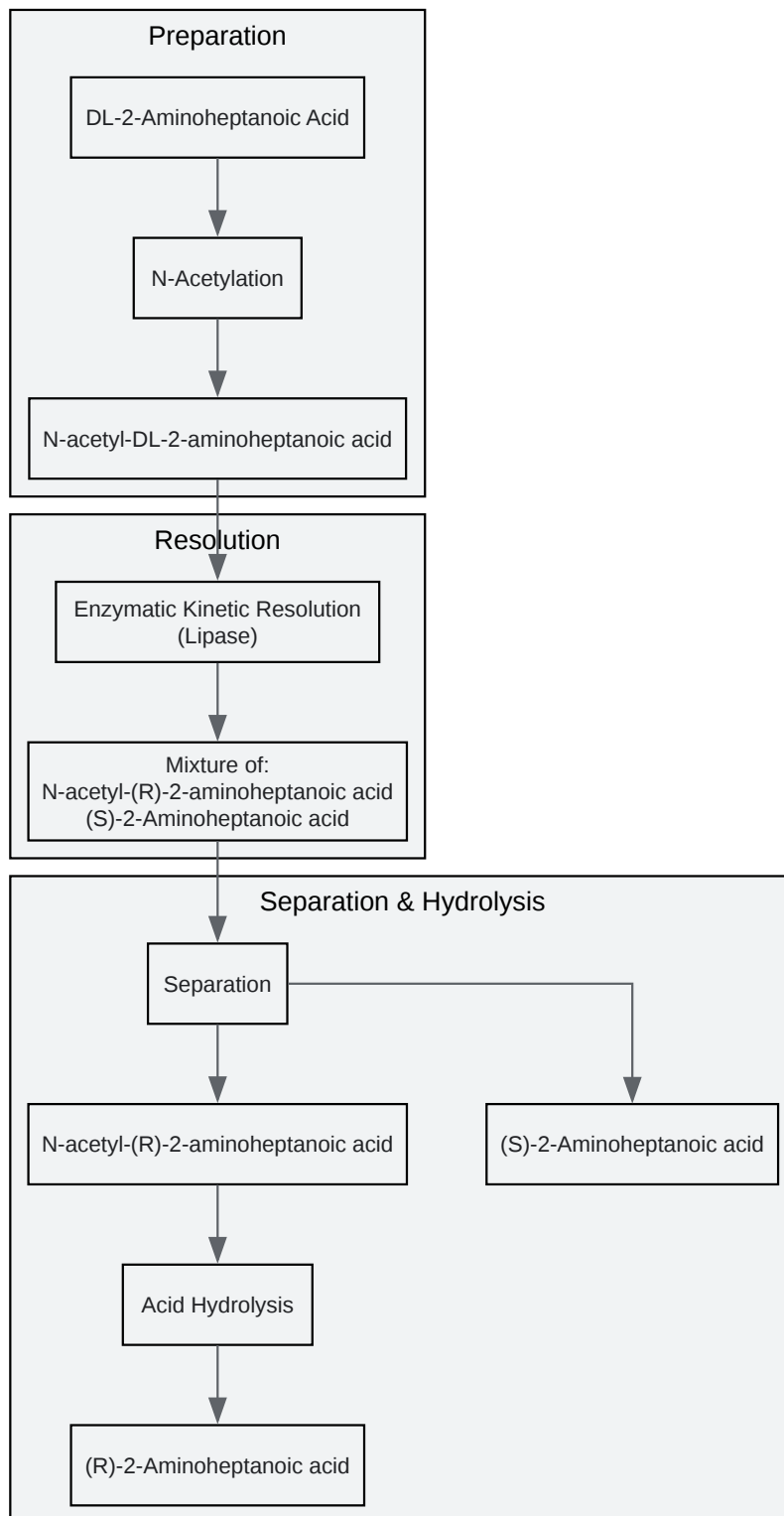
- N-Acetylation of DL-2-Aminoheptanoic Acid:

- Dissolve DL-2-Aminoheptanoic acid in an aqueous solution of sodium bicarbonate.
- Slowly add acetic anhydride to the solution while stirring vigorously at room temperature.
- Monitor the reaction by TLC until completion.
- Acidify the reaction mixture with hydrochloric acid to precipitate the N-acetyl-DL-2-aminoheptanoic acid.
- Filter, wash the solid with cold water, and dry under vacuum.
- Enzymatic Kinetic Resolution:
 - Suspend the N-acetyl-DL-2-aminoheptanoic acid and the immobilized lipase in a mixture of phosphate buffer and an organic solvent.[11]
 - Incubate the mixture with shaking at a controlled temperature (e.g., 30-40 °C).[9]
 - Monitor the progress of the reaction by periodically taking samples and analyzing the enantiomeric excess (ee) of the unreacted N-acetyl-**(R)-2-aminoheptanoic acid** and the product (S)-2-aminoheptanoic acid using chiral HPLC or GC.
 - Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the remaining substrate and the product.[12]
- Separation and Purification:
 - Filter off the immobilized enzyme. The enzyme can often be washed and reused.
 - Separate the aqueous and organic layers.
 - Acidify the aqueous layer with hydrochloric acid and extract the unreacted N-acetyl-**(R)-2-aminoheptanoic acid** with ethyl acetate.
 - Evaporate the solvent from the organic extracts to obtain the N-acetyl-**(R)-2-aminoheptanoic acid**.

- Adjust the pH of the aqueous layer to the isoelectric point of 2-aminoheptanoic acid to precipitate the (S)-2-aminoheptanoic acid. Filter and dry the product.
- Hydrolysis of N-acetyl-(**R**)-2-aminoheptanoic acid:
 - Reflux the N-acetyl-(**R**)-2-aminoheptanoic acid with aqueous hydrochloric acid to remove the acetyl group.
 - After the reaction is complete, neutralize the solution with a base (e.g., sodium hydroxide) to the isoelectric point to precipitate the (**R**)-2-Aminoheptanoic acid.
 - Filter, wash with cold water, and dry to obtain the final product.

Diagram 1: Experimental Workflow for Chiral Resolution

Workflow for Enzymatic Kinetic Resolution

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Caption: Workflow for the enzymatic kinetic resolution of DL-2-aminoheptanoic acid.

Biological Activity

While specific quantitative data for the biological activity of **(R)-2-Aminoheptanoic acid** is not extensively available in the public domain, the broader class of non-natural amino acids and fatty acid derivatives has been investigated for various therapeutic applications.

Table 2: Potential Biological Activities of 2-Aminoalkanoic Acids and Derivatives

| Activity Type | Description | Key Findings from Related Compounds |
|---------------|---|---|
| Antimicrobial | Inhibition of bacterial or fungal growth. | The antimicrobial activity of peptides can be enhanced by modification with fatty amino acids like 2-aminooctanoic acid. [13] The minimal inhibitory concentration (MIC) is a key parameter for quantifying this activity. |
| Anticancer | Cytotoxicity against cancer cell lines. | The cytotoxic effects of certain anticancer agents can be enhanced under amino acid starvation conditions in some cancer cell lines. [14] [15] [16] [17] The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxicity. |

Note: The data in this table is based on related compounds and indicates potential areas of investigation for **(R)-2-Aminoheptanoic acid**. Further research is required to determine its specific biological activity profile.

Conclusion

(R)-2-Aminoheptanoic acid is a chiral molecule with potential applications in drug development and as a building block in asymmetric synthesis. Its stereochemistry is a critical

determinant of its biological function. The enantioselective synthesis of this compound can be effectively achieved through enzymatic kinetic resolution of the corresponding racemate. While its specific biological activities are not yet well-defined, the broader class of related compounds suggests potential for antimicrobial and anticancer applications. This guide provides a foundational understanding for researchers and scientists to further explore the properties and applications of this and other chiral amino acids.

Diagram 2: Structure of **(R)-2-Aminoheptanoic Acid**

Caption: Ball-and-stick model of **(R)-2-Aminoheptanoic acid**.

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